molecular formula C16H15F2NO B5740837 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B5740837
M. Wt: 275.29 g/mol
InChI Key: MOAUMCJMIVVOFS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is an organic compound that features two fluorophenyl groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves the reaction of 4-fluorophenylacetic acid with 4-fluorophenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as hydroxide ions replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in ethanol at elevated temperatures.

Major Products

    Oxidation: 4-fluorobenzoic acid and 4-fluorophenylacetic acid.

    Reduction: 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]amine.

    Substitution: 2-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene: Similar in structure but lacks the acetamide group.

    4-Fluorophenyl isocyanate: Contains a fluorophenyl group but has an isocyanate functional group instead of an acetamide.

Uniqueness

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to the presence of both fluorophenyl and acetamide groups, which confer specific chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c17-14-5-1-12(2-6-14)9-10-19-16(20)11-13-3-7-15(18)8-4-13/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAUMCJMIVVOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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